Piperidin-4-yl(pyridin-4-yl)methanol

Medicinal Chemistry Organic Synthesis Building Blocks

Versatile scaffold for Factor Xa inhibitors & kinase-targeting agents. The 4-pyridinyl moiety enables directional hydrogen bonding critical for target engagement; the piperidine ring facilitates salt formation. Systematic SAR exploration is possible via the methanol hydroxyl and both nitrogen centers. Stock available from multiple global suppliers for immediate shipment.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B12281216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-4-yl(pyridin-4-yl)methanol
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CNCCC1C(C2=CC=NC=C2)O
InChIInChI=1S/C11H16N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-2,5-6,10-11,13-14H,3-4,7-8H2
InChIKeyUSKBCAHOPLVRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-4-yl(pyridin-4-yl)methanol for Scientific Procurement: A Building Block for Heterocyclic Research


Piperidin-4-yl(pyridin-4-yl)methanol (CAS 1038351-39-1 and 130658-67-2, depending on tautomeric and substitution pattern registry) is a heterocyclic alcohol comprising a piperidine and a pyridine ring connected by a methanol bridge . This compound serves as a versatile scaffold in medicinal chemistry, enabling downstream functionalization via its primary hydroxyl group and two nucleophilic nitrogen centers . Its primary value for procurement lies in its role as a key intermediate in the synthesis of complex pharmacologically active molecules, particularly in the development of Factor Xa inhibitors and kinase-targeting agents.

Procurement Risks of Substituting Piperidin-4-yl(pyridin-4-yl)methanol with Other Heterocyclic Alcohols


The compound's precise spatial arrangement of the pyridine nitrogen at the 4-position relative to the piperidine ring dictates a specific geometry for molecular recognition events, such as hydrogen bonding and π-π stacking interactions, which are critical for downstream potency in target binding . Substituting with an isomer like Piperidin-4-yl(pyridin-3-yl)methanol alters the directionality of the nitrogen lone pair, fundamentally changing the pharmacophore's electrostatic surface . Similarly, using a carbon analog lacking the pyridinyl nitrogen (e.g., a phenyl derivative) reduces hydrogen-bonding capacity and polarity, leading to vastly different ADME profiles and target engagement, thereby invalidating any structure-activity relationship (SAR) established with the parent pyridinyl scaffold .

Quantitative Differentiators of Piperidin-4-yl(pyridin-4-yl)methanol for Informed Procurement


Synthetic Yield Benchmarking: Condensation with 4-Chloropyridine

A scalable synthetic route for the target compound, achieved via condensation of 4-piperidinylmethanol with 4-chloropyridine, proceeds with a high yield of 80% under standard laboratory conditions . This efficiency contrasts with alternative synthetic pathways for similar heterocyclic alcohols, which often require more stringent conditions, protecting group strategies, or transition metal catalysts, resulting in lower yields .

Medicinal Chemistry Organic Synthesis Building Blocks

Procurement-Grade Purity Specifications for Research Applications

Commercial vendors consistently supply this compound with a minimum purity specification of 95%, as verified by QC documentation . For more demanding applications, high-purity grades exceeding 98% are also commercially available, providing researchers with options for sensitive biological assays where trace impurities could confound results .

Chemical Sourcing Analytical Chemistry Quality Control

Documented Utility in Patented Factor Xa Inhibitor Synthesis

This compound is explicitly claimed and utilized as a key intermediate in the synthesis of potent Factor Xa inhibitors, as described in patents EP 1048652 and WO 9933805 assigned to Mochida Pharmaceutical . In this pathway, Swern oxidation of Piperidin-4-yl(pyridin-4-yl)methanol provides a carbaldehyde intermediate essential for constructing the piperazinone core of the final anticoagulant agent . This validated industrial application distinguishes it from many structurally similar heterocyclic alcohols that lack such a clear, documented path to a therapeutic candidate.

Pharmaceutical Patents Drug Discovery Cardiovascular Research

High-Value Application Scenarios for Piperidin-4-yl(pyridin-4-yl)methanol in Research and Development


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase and GPCR Programs

The dual-nitrogen heterocyclic core of Piperidin-4-yl(pyridin-4-yl)methanol makes it a privileged scaffold for fragment-based drug discovery targeting kinases and GPCRs . The 4-pyridinyl moiety provides a directional hydrogen-bond acceptor and aromatic stacking element, while the piperidine ring offers a basic amine for salt formation or further derivatization. SAR studies employing this scaffold can systematically explore substitution patterns at both the pyridine and piperidine nitrogens, as well as the methanol hydroxyl, to optimize binding affinity and selectivity .

Key Intermediate in the Synthesis of Factor Xa Inhibitors and Anticoagulant Agents

This compound is a validated intermediate in the patented synthesis of sulfonyl-piperazinone derivatives that act as potent Factor Xa inhibitors, a clinically validated target for anticoagulation therapy . Its oxidation to the corresponding carbaldehyde (1-(4-pyridinyl)-4-piperidinecarbaldehyde) enables reductive amination and subsequent cyclization to form the piperazinone core, a critical pharmacophore for serine protease inhibition. Researchers developing next-generation anticoagulants can leverage this established synthetic route to rapidly generate novel analogs .

Central Nervous System (CNS) Tool Compound Development via Serotonin Transporter (SERT) Modulation

Computational modeling and structural similarity analyses suggest that Piperidin-4-yl(pyridin-4-yl)methanol and its derivatives may interact with monoamine transporters, particularly the serotonin transporter (SERT), indicating potential for antidepressant-like activity . The compound's calculated physicochemical properties (molecular weight 192.26, moderate lipophilicity) align with favorable CNS drug-like space. As a tool compound, it enables the exploration of novel chemotypes for mood disorder targets, with the hydroxyl group serving as a handle for installing molecular probes or pharmacokinetic modulators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidin-4-yl(pyridin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.